molecular formula C11H18ClN3 B1487690 6-chloro-N-hexyl-2-methylpyrimidin-4-amine CAS No. 884304-73-8

6-chloro-N-hexyl-2-methylpyrimidin-4-amine

Cat. No. B1487690
M. Wt: 227.73 g/mol
InChI Key: ULBAQKQOZQILDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine include a molecular weight of 227.73 g/mol. Unfortunately, specific information about its boiling point, melting point, and other physical properties was not found in the sources I accessed .

Scientific Research Applications

Ring Transformations in Heterocyclic Compounds

Research has explored the reactions of 6-substituted derivatives of 2-halogenopyridines, such as 6-chloro-N-hexyl-2-methylpyrimidin-4-amine, with potassium amide in liquid ammonia, leading to aminations and ring transformations. These transformations result in various compounds, including 4-amino-2-methylpyrimidine, indicating the potential for creating diverse derivatives for various applications (Hertog, Plas, Pieterse & Streef, 2010).

Synthesis of Arylaminopyrimides

The reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines results in 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines. These compounds have shown significant antituberculous effects, suggesting their potential in developing new therapeutic agents (Erkin & Krutikov, 2007).

Regioselective Displacement Reactions

Studies on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine have shown the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research provides insights into the synthesis of substituted aminopyrimidines, which are crucial in various chemical and pharmaceutical applications (Doulah et al., 2014).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have revealed conformational differences leading to multiple molecules in their respective structures. This research aids in understanding the physical properties and potential applications of these compounds (Odell et al., 2007).

Chlorination of Pyrimidines

Research on the chlorination of pyrimidines, such as 6-methyluracils, with phosphorus oxychloride in the presence of N,N-dimethylaniline, has implications for the synthesis and modification of pyrimidine derivatives. These findings can be applied in the development of new compounds for various scientific purposes (Gershon & Grefig, 1984).

properties

IUPAC Name

6-chloro-N-hexyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3/c1-3-4-5-6-7-13-11-8-10(12)14-9(2)15-11/h8H,3-7H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBAQKQOZQILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-hexyl-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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